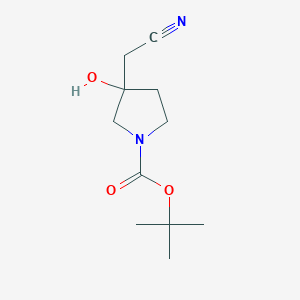![molecular formula C8H14ClNO2 B13555728 7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride typically involves the reaction of cyclohexene with chloroform and sodium hydroxide in the presence of tri-n-propylamine . The reaction is carried out under controlled conditions, including cooling to 0°C with an ice bath and stirring vigorously. The mixture is then further stirred at room temperature and heated to 50°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus trichloride, anhydrous aluminum trichloride, and oxygen . The reactions are typically carried out under mild conditions to preserve the bicyclic structure of the compound .
Major Products Formed
The major products formed from the reactions of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride include various phosphonic dichlorides and phosphonates
Scientific Research Applications
7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride has several scientific research applications, including:
Drug Synthesis: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, leading to its effects in different applications. detailed studies on its mechanism of action are limited and require further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride include:
Uniqueness
The uniqueness of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride lies in its bicyclic structure, which provides distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
7-aminobicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)5-3-1-2-4-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI Key |
FHBKHHWNOMBYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)


![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)




![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)



